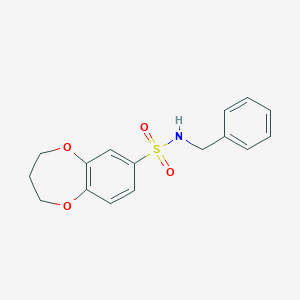

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

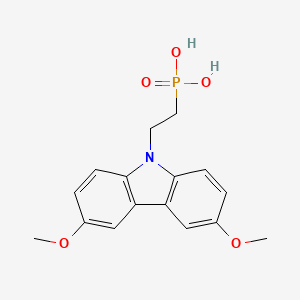

“N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide” is a chemical compound. Its molecular formula is C21H26N2O5S and it has an average mass of 418.507 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 577.0±60.0 °C at 760 mmHg, and a flash point of 302.8±32.9 °C . It also has a molar refractivity of 110.6±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 43.9±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Green Synthesis Methods

A study highlighted the green and efficient synthesis of sulfonamides, including derivatives similar to N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, using nano-Ru/Fe(3)O(4) as a catalyst. This environmentally benign method facilitates the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence, showcasing a novel approach to sulfonamide synthesis with high yields and the advantage of catalyst recycling (Shi et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Several studies have investigated the inhibitory effects of sulfonamide derivatives on enzymes like lipoxygenase (LOX) and carbonic anhydrases (CAs), which are implicated in various diseases. For instance, N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide exhibited moderate inhibitory effects on LOX, suggesting potential therapeutic applications for inflammatory ailments (Abbasi et al., 2014). Additionally, glycoconjugate benzene sulfonamides, including diverse carbohydrate-triazole tails, were synthesized and showed inhibition of human CA isozymes, particularly hCA IX, which is overexpressed in hypoxic tumors. This indicates a novel class of CA inhibitors with potential cancer therapy applications (Wilkinson et al., 2006).

Antimicrobial Activities

The antibacterial evaluation of 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives derived from sulfonamides showed significant activity against various bacterial strains. This underscores the potential of sulfonamide derivatives in developing new antibacterial agents (Siddiqa et al., 2014).

Propiedades

IUPAC Name |

N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c18-22(19,17-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h1-3,5-8,11,17H,4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQWZPLMDFAPLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-imino-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbothioamide](/img/structure/B2830420.png)

![Methyl 2-[(3-methoxy-1-methylpyrazol-4-yl)amino]acetate](/img/structure/B2830422.png)

![1-(2-Ethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2830423.png)

![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)

![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2830431.png)

![2-[[4-Fluoro-2-(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2830433.png)

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)